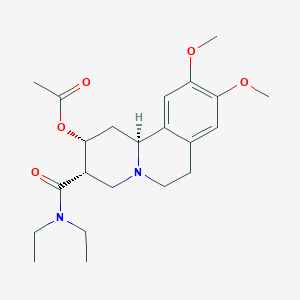
2,6-Dimethyl-4-(3-nitrophenyl)pyridin-3,5-dicarbonsäure-monomethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicardipine Related Compound 2, also known as Nicardipine Related Compound 2, is a useful research compound. Its molecular formula is C16H14N2O6 and its molecular weight is 330.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nicardipine Related Compound 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicardipine Related Compound 2 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Nicardipinhydrochlorid
Diese Verbindung wird bei der Synthese von Nicardipinhydrochlorid verwendet , einem Medikament, das für seine therapeutische Anwendung bei der Behandlung von zerebraler Insuffizienz bekannt ist . Das Verfahren beinhaltet eine partielle Hydrolyse von Dimethyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat .
Kalziumantagonist
1,4-Dihydropyridine (1,4-DHPs), zu denen diese Verbindung gehört, werden als wichtige Medikamente bei der Behandlung von Angina pectoris und Bluthochdruck erkannt . Ihre pharmakologische Wirkung hängt mit der Bindung an spannungsabhängige L-Typ-Kalziumkanäle zusammen, wodurch der Durchtritt von Kalziumionen in die Zelle verringert wird .
Erhöhung der Stickstoffoxid-Freisetzung
1,4-DHPs, einschließlich dieser Verbindung, haben sich als in der Lage erwiesen, die Freisetzung von Stickstoffoxid (NO) aus dem intakten Endothel zu erhöhen . Dieser Mechanismus auf molekularer Ebene trägt zu ihren therapeutischen Wirkungen bei .
Synthese anderer 1,4-DHPs
Diese Verbindung kann zur Synthese anderer 1,4-DHPs verwendet werden . Beispielsweise kann sie mit Chlormethylmethylsulfid reagieren, um 2,6-Dimethyl-4-(3′-nitrophenyl)-1,4-dihydropyridin-3,5-dicarbonsäure-3-methylthiomethyl-5-(2′-cyanoethyl)ester zu ergeben .
Synthese optisch aktiver Verbindungen
Enantiomere (+)- und (-)-Methy3-nitrooxypropyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridin-3,5-dicarboxylat 1 wurden durch Veresterung der optisch aktiven Monocarbonsäuren synthetisiert . Diese Verbindung kann bei solchen Synthesen verwendet werden .
Synthese von substituiertem Pyran
Diese Verbindung kann an einer Cyclisierung beteiligt sein, die zu einem substituierten Pyran anstatt zu 1,4-DHP unter typischen Hantzsch-Reaktionsbedingungen führt . Dies ist das erste Beispiel für eine solche Reaktion .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker
Pharmacokinetics
The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
Biochemische Analyse
Biochemical Properties
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . By binding to these channels, it inhibits the influx of calcium ions, which can affect various cellular processes. Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester on cells are diverse and depend on the cell type and contextFor example, its interaction with calcium channels can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester may impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester exerts its effects through several mechanisms. One key mechanism is its ability to bind to calcium channels, thereby inhibiting calcium ion influx . This inhibition can lead to downstream effects on various cellular processes that depend on calcium signaling. Additionally, the compound may interact with specific enzymes, either inhibiting or activating their activity, which can result in changes in metabolic pathways and gene expression . These interactions highlight the compound’s potential as a modulator of cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cardiovascular function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Eigenschaften
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPPWLKFWCWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1242135.png)
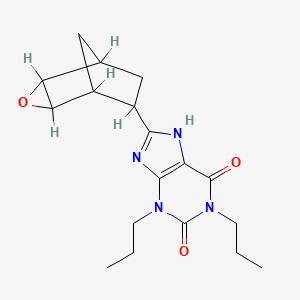


![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
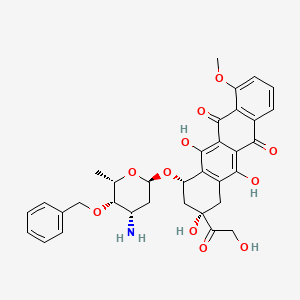
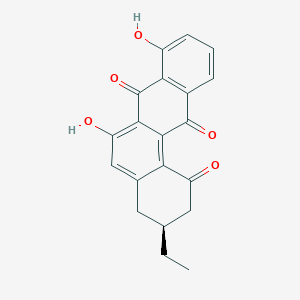
![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
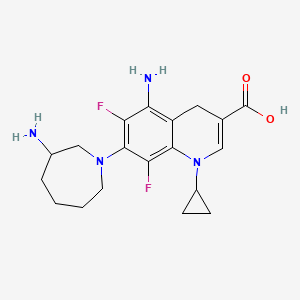
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

